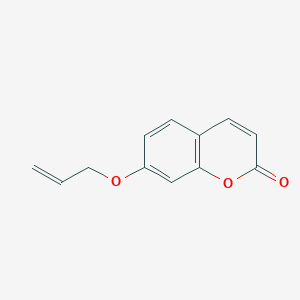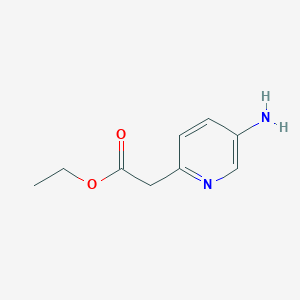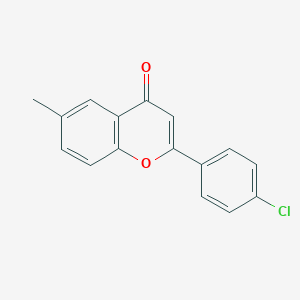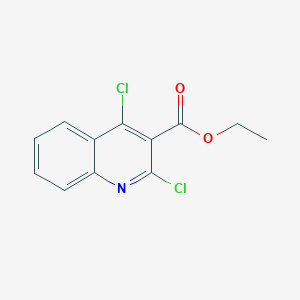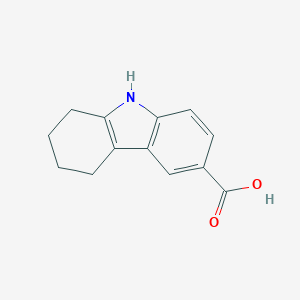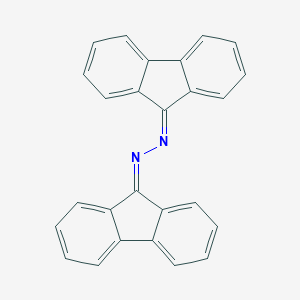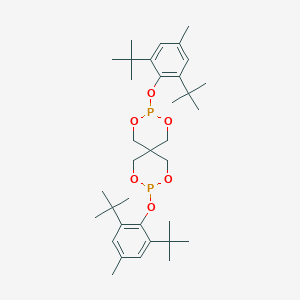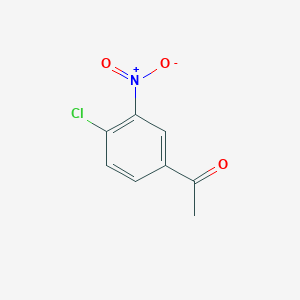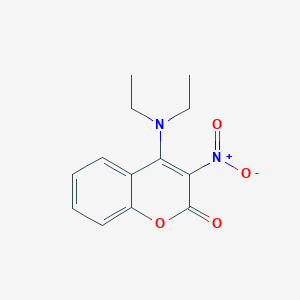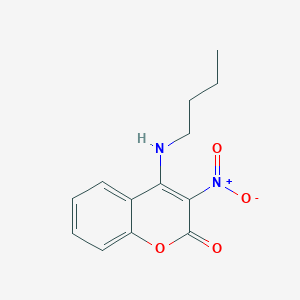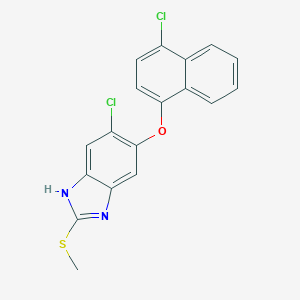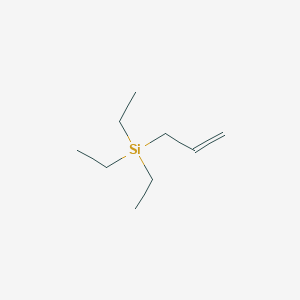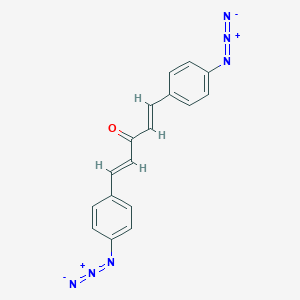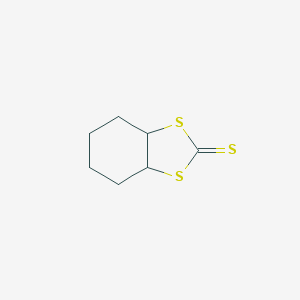
Hexahydro-1,3-benzodithiole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydro-1,3-benzodithiole-2-thione (HBT) is a sulfur-containing heterocyclic compound that has gained attention for its potential applications in various fields, including medicinal chemistry, material science, and environmental chemistry. HBT is a versatile compound that can be synthesized using different methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of Hexahydro-1,3-benzodithiole-2-thione is not fully understood, but it is believed to involve the interaction of Hexahydro-1,3-benzodithiole-2-thione with biological molecules, such as proteins and nucleic acids. Hexahydro-1,3-benzodithiole-2-thione has been shown to inhibit the activity of enzymes, such as topoisomerase and carbonic anhydrase, which are involved in DNA replication and carbon dioxide transport, respectively. Hexahydro-1,3-benzodithiole-2-thione has also been shown to interact with RNA and inhibit the replication of RNA viruses.
Biochemical and Physiological Effects
Hexahydro-1,3-benzodithiole-2-thione has been shown to have both biochemical and physiological effects. Biochemically, Hexahydro-1,3-benzodithiole-2-thione has been shown to inhibit the activity of enzymes and interact with biological molecules, such as proteins and nucleic acids. Physiologically, Hexahydro-1,3-benzodithiole-2-thione has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. Hexahydro-1,3-benzodithiole-2-thione has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hexahydro-1,3-benzodithiole-2-thione has several advantages for lab experiments, including its ease of synthesis, low toxicity, and versatility. Hexahydro-1,3-benzodithiole-2-thione can be synthesized using different methods and has been shown to have potential applications in various fields. However, Hexahydro-1,3-benzodithiole-2-thione also has some limitations for lab experiments, including its low solubility in water and its sensitivity to light and air.
Direcciones Futuras
There are several future directions for the study of Hexahydro-1,3-benzodithiole-2-thione, including the synthesis of Hexahydro-1,3-benzodithiole-2-thione derivatives with improved properties, the study of the mechanism of action of Hexahydro-1,3-benzodithiole-2-thione, and the development of new applications for Hexahydro-1,3-benzodithiole-2-thione. Hexahydro-1,3-benzodithiole-2-thione derivatives with improved solubility, stability, and bioavailability could have potential applications in drug design and material science. The study of the mechanism of action of Hexahydro-1,3-benzodithiole-2-thione could provide insights into its interactions with biological molecules and its potential therapeutic applications. The development of new applications for Hexahydro-1,3-benzodithiole-2-thione, such as its use in catalysis and energy storage, could further expand its potential applications in various fields.
Métodos De Síntesis
Hexahydro-1,3-benzodithiole-2-thione can be synthesized using different methods, including the reaction of 2-mercaptoaniline with cyclohexanone in the presence of a catalyst, the reaction of 2-mercaptoaniline with cyclohexanone and sulfur in the presence of a catalyst, and the reaction of 2-mercaptoaniline with elemental sulfur and sodium hydroxide. The most commonly used method for the synthesis of Hexahydro-1,3-benzodithiole-2-thione is the reaction of 2-mercaptoaniline with cyclohexanone in the presence of a catalyst. This method involves the condensation of 2-mercaptoaniline with cyclohexanone to form 2-mercapto-3-cyclohexen-1-one, which is then cyclized using a catalyst to form Hexahydro-1,3-benzodithiole-2-thione.
Aplicaciones Científicas De Investigación
Hexahydro-1,3-benzodithiole-2-thione has shown potential applications in various fields, including medicinal chemistry, material science, and environmental chemistry. In medicinal chemistry, Hexahydro-1,3-benzodithiole-2-thione has been studied for its anticancer, antiviral, and antibacterial properties. Hexahydro-1,3-benzodithiole-2-thione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In material science, Hexahydro-1,3-benzodithiole-2-thione has been used as a building block for the synthesis of organic materials, such as conducting polymers and metal-organic frameworks. In environmental chemistry, Hexahydro-1,3-benzodithiole-2-thione has been studied for its ability to remove heavy metals from wastewater and soil.
Propiedades
Número CAS |
2164-87-6 |
|---|---|
Nombre del producto |
Hexahydro-1,3-benzodithiole-2-thione |
Fórmula molecular |
C7H10S3 |
Peso molecular |
190.4 g/mol |
Nombre IUPAC |
3a,4,5,6,7,7a-hexahydrobenzo[d][1,3]dithiole-2-thione |
InChI |
InChI=1S/C7H10S3/c8-7-9-5-3-1-2-4-6(5)10-7/h5-6H,1-4H2 |
Clave InChI |
FFIFYXTYVXGTRN-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)SC(=S)S2 |
SMILES canónico |
C1CCC2C(C1)SC(=S)S2 |
Otros números CAS |
2164-87-6 5726-00-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



